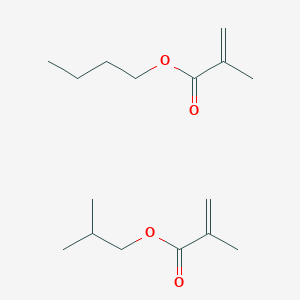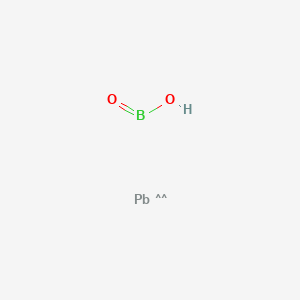![molecular formula C16H13ClN2O2 B12340652 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a hydrazinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-chlorobenzaldehyde with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives resulting from the reduction of the carbonyl group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazinylidene moiety is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, thereby altering their function. This reactivity is harnessed in medicinal chemistry to design compounds with specific biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2E)-3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal shares structural similarities with other hydrazone derivatives, such as (2E)-3-(4-bromophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal and (2E)-3-(4-fluorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Uniqueness
The uniqueness of (2E)-3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methylphenyl groups, along with the hydrazinylidene moiety, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H13ClN2O2 |
|---|---|
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
(Z)-1-(4-chlorophenyl)-3-hydroxy-2-[(4-methylphenyl)diazenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-2-8-14(9-3-11)18-19-15(10-20)16(21)12-4-6-13(17)7-5-12/h2-10,20H,1H3/b15-10-,19-18? |
InChI-Schlüssel |
ANPPUTJILRUOMQ-LGBYSEEUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)


![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)


![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)


![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
